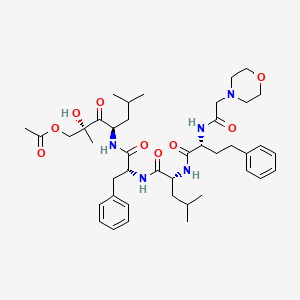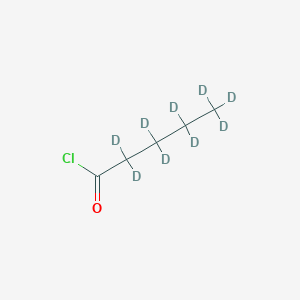
N'-(4-acetylbenzoyl)-N-tert-butyl-3,5-dimethylbenzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
RH 6595, also known as N’- (4-Acetylbenzoyl)-N- (tert-butyl)-3,5-dimethylbenzohydrazide, is a synthetic nonsteroidal ecdysone agonist used in pesticide formulations. It is an intermediate in the synthesis of RH 1788, a pesticide derivative of Tebufenozide. This compound is known for its role in causing premature molting in lepidopteran species, making it a novel insect growth regulator.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
RH 6595 is synthesized through a series of chemical reactions involving the condensation of 3,5-dimethylbenzoic acid with 4-acetylbenzoyl chloride in the presence of a base. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform, under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of RH 6595 involves similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process. The final product is subjected to rigorous quality control measures to meet industry standards .
Analyse Des Réactions Chimiques
Types of Reactions
RH 6595 undergoes various chemical reactions, including reduction, methylation, and substitution. One of the key reactions is the reduction of RH 6595 to RH 1788 using sodium borohydride. This reduction is followed by methylation with methyl iodide, resulting in the formation of methylated derivatives .
Common Reagents and Conditions
Reduction: Sodium borohydride in an alcohol solvent.
Methylation: Methyl iodide in the presence of a base such as sodium hydride.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include RH 1788 and its methylated derivatives. These compounds are crucial intermediates in the synthesis of various pesticides and insect growth regulators .
Applications De Recherche Scientifique
RH 6595 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as an intermediate in the synthesis of complex organic molecules. In biology, it serves as a tool for studying the mechanisms of insect growth and development. In medicine, RH 6595 and its derivatives are being explored for their potential use in developing new therapeutic agents. In the industry, it is used in the formulation of pesticides and insect growth regulators .
Mécanisme D'action
The mechanism of action of RH 6595 involves its role as an ecdysone agonist. It binds to ecdysone receptors in insects, mimicking the action of natural ecdysteroids. This binding triggers a cascade of molecular events that lead to premature molting and disruption of the insect’s life cycle. The molecular targets include ecdysone receptors and associated signaling pathways.
Comparaison Avec Des Composés Similaires
RH 6595 is unique in its specificity for lepidopteran species and its ability to cause premature molting. Similar compounds include Tebufenozide, Methoxyfenozide, and Halofenozide. These compounds also act as ecdysone agonists but differ in their chemical structures and specificities. RH 6595 stands out due to its high potency and selectivity .
List of Similar Compounds
- Tebufenozide
- Methoxyfenozide
- Halofenozide
Propriétés
IUPAC Name |
N'-(4-acetylbenzoyl)-N-tert-butyl-3,5-dimethylbenzohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3/c1-14-11-15(2)13-19(12-14)21(27)24(22(4,5)6)23-20(26)18-9-7-17(8-10-18)16(3)25/h7-13H,1-6H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBFBSZKRQXEISA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)N(C(C)(C)C)NC(=O)C2=CC=C(C=C2)C(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901027771 |
Source


|
| Record name | N'-(4-Acetylbenzoyl)-N-tert-butyl-3,5-dimethylbenzohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901027771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
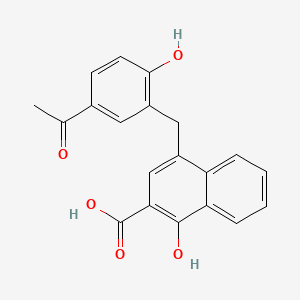
![[(2R)-3-(N-acetyl-3-fluoro-4-morpholin-4-ylanilino)-2-acetyloxypropyl]imino-iminoazanium](/img/structure/B13435077.png)
![2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carbonitrile](/img/structure/B13435083.png)
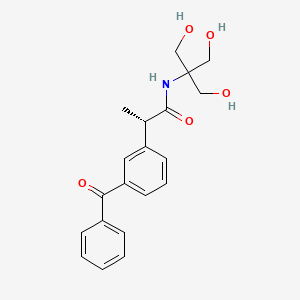


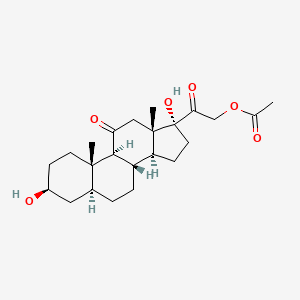
![Bicyclo[3.1.1]hept-3-en-2-one, 3-fluoro-6,6-dimethyl-(9CI)](/img/structure/B13435136.png)
![(3S,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-ylcarbonyl Darunavir](/img/structure/B13435146.png)
![Tert-butyl3-[(1-aminocyclopropyl)methyl]azetidine-1-carboxylate](/img/structure/B13435149.png)

